molecular formula C10H12O2 B3060646 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 61190-45-2

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B3060646
CAS No.: 61190-45-2
M. Wt: 164.2 g/mol
InChI Key: GEKWXPNXQKNHCS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: is an organic compound belonging to the benzofuran family It is characterized by a fused benzene and furan ring system with two methyl groups at positions 2 and 3, and a ketone functional group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,3-dimethyl-6,7-dihydro-1-benzofuran-4-ol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzofuran: Lacks the ketone functional group at position 4.

    6,7-Dihydro-1-benzofuran-4(5H)-one: Lacks the methyl groups at positions 2 and 3.

    2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Has only one methyl group at position 2.

Uniqueness

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to the presence of both methyl groups and the ketone functional group, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKWXPNXQKNHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650940
Record name 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61190-45-2
Record name 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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